N-Benzyl-1,4-diazepane-1-carboxamide
Overview
Description
N-Benzyl-1,4-diazepane-1-carboxamide is an organic compound belonging to the class of diazepanes This compound features a benzyl group attached to a 1,4-diazepane ring, with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1,4-diazepane-1-carboxamide typically involves the following steps:
Formation of 1,4-diazepane: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Benzylation: The 1,4-diazepane is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:
Continuous flow synthesis: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxide derivatives.
Reduction: Reduction can lead to the formation of secondary amines or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-Benzyl-1,4-diazepane-1-oxide.
Reduction: N-Benzyl-1,4-diazepane.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-1,4-diazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-Benzyl-1,4-diazepane-1-carboxamide in biological systems involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence neurotransmitter pathways, potentially affecting GABAergic or serotonergic systems, which are crucial in the regulation of mood and anxiety.
Comparison with Similar Compounds
N-Benzyl-1,4-diazepane-1-carboxamide can be compared with other diazepane derivatives:
Similar Compounds:
Uniqueness:
- The presence of the benzyl group in this compound imparts unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-benzyl-1,4-diazepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(16-9-4-7-14-8-10-16)15-11-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJVAJNXSDGYDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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